molecular formula C10H17NO3 B1288413 1-Butyrylpiperidine-4-carboxylic acid CAS No. 117704-87-7

1-Butyrylpiperidine-4-carboxylic acid

Cat. No.: B1288413
CAS No.: 117704-87-7
M. Wt: 199.25 g/mol
InChI Key: MTJRPNQAZYWTDD-UHFFFAOYSA-N
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Description

1-Butyrylpiperidine-4-carboxylic acid is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is used primarily in research settings.

Preparation Methods

The synthesis of 1-butyrylpiperidine-4-carboxylic acid can be achieved through various routes. One common method involves the reaction of piperidine with butyric anhydride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridine to facilitate the acylation process. The product is then purified through recrystallization or chromatography .

For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound .

Chemical Reactions Analysis

1-Butyrylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions include various substituted piperidines and carboxylic acid derivatives .

Scientific Research Applications

1-Butyrylpiperidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-butyrylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act on enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways are still under investigation, but studies suggest involvement in pathways related to cell signaling and metabolism .

Comparison with Similar Compounds

1-Butyrylpiperidine-4-carboxylic acid can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific acyl group, which can influence its solubility, reactivity, and interaction with biological molecules, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-butanoylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-2-3-9(12)11-6-4-8(5-7-11)10(13)14/h8H,2-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJRPNQAZYWTDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601265392
Record name 1-(1-Oxobutyl)-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601265392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117704-87-7
Record name 1-(1-Oxobutyl)-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117704-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Oxobutyl)-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601265392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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